molecular formula C9H20Cl2N2 B13637342 7-Methyl-decahydro-1,7-naphthyridine dihydrochloride

7-Methyl-decahydro-1,7-naphthyridine dihydrochloride

Cat. No.: B13637342
M. Wt: 227.17 g/mol
InChI Key: RUOPZORHWPHFQY-UHFFFAOYSA-N
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Description

7-Methyl-decahydro-1,7-naphthyridine dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a decahydro-1,7-naphthyridine core with a methyl group at the 7th position and two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-decahydro-1,7-naphthyridine dihydrochloride typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol under the presence of a water-soluble iridium catalyst . This reaction is carried out in water under an air atmosphere, yielding the desired naphthyridine compound in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-decahydro-1,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

7-Methyl-decahydro-1,7-naphthyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-decahydro-1,7-naphthyridine dihydrochloride stands out due to its specific structural features, including the decahydro-1,7-naphthyridine core and the presence of a methyl group at the 7th position

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

7-methyl-2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-11-6-4-8-3-2-5-10-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

RUOPZORHWPHFQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCCNC2C1.Cl.Cl

Origin of Product

United States

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